molecular formula C8H7BrN2O B6253065 7-bromo-N-methyl-1,3-benzoxazol-2-amine CAS No. 1267215-00-8

7-bromo-N-methyl-1,3-benzoxazol-2-amine

Cat. No. B6253065
CAS RN: 1267215-00-8
M. Wt: 227.1
InChI Key:
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Description

7-Bromo-N-methyl-1,3-benzoxazol-2-amine, also known as 7-Br-M-BXA, is a highly versatile organic molecule that has seen a wide range of applications in the scientific community. It is known for its unique combination of properties, including its high solubility in water, its low toxicity, and its ability to act as a strong acid. 7-Br-M-BXA has become a popular tool for researchers in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

7-bromo-N-methyl-1,3-benzoxazol-2-amine has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has been used as a tool for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials for industrial applications. In addition, 7-bromo-N-methyl-1,3-benzoxazol-2-amine has been used as a tool for the development of new drugs, as it has been shown to be an effective inhibitor of certain enzymes and proteins. Additionally, 7-bromo-N-methyl-1,3-benzoxazol-2-amine has been used in the study of biochemical and physiological processes, as it has been shown to have a variety of effects on the body.

Mechanism of Action

7-bromo-N-methyl-1,3-benzoxazol-2-amine works by acting as a strong acid, which can bind to and modify the structure of proteins and enzymes. This binding can lead to a variety of effects, including the inhibition of certain enzymes and proteins, as well as the activation of other proteins. Additionally, 7-bromo-N-methyl-1,3-benzoxazol-2-amine has been shown to affect the structure of DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
7-bromo-N-methyl-1,3-benzoxazol-2-amine has been shown to have a variety of effects on the body. It has been shown to be an effective inhibitor of certain enzymes and proteins, as well as an activator of other proteins. Additionally, 7-bromo-N-methyl-1,3-benzoxazol-2-amine has been shown to affect the structure of DNA, which can lead to changes in gene expression. Furthermore, 7-bromo-N-methyl-1,3-benzoxazol-2-amine has been shown to affect the metabolism of certain compounds, such as fatty acids and carbohydrates.

Advantages and Limitations for Lab Experiments

7-bromo-N-methyl-1,3-benzoxazol-2-amine has a number of advantages for laboratory experiments. It has a high solubility in water, making it easy to work with in aqueous solutions. Additionally, 7-bromo-N-methyl-1,3-benzoxazol-2-amine is relatively non-toxic, making it a safe choice for laboratory experiments. However, there are some limitations to using 7-bromo-N-methyl-1,3-benzoxazol-2-amine in laboratory experiments. For example, the reaction conditions required for the synthesis of 7-bromo-N-methyl-1,3-benzoxazol-2-amine can be difficult to control, and the reaction can be slow. Additionally, 7-bromo-N-methyl-1,3-benzoxazol-2-amine can be difficult to purify, as it can form insoluble salts with certain compounds.

Future Directions

The future of 7-bromo-N-methyl-1,3-benzoxazol-2-amine is bright, as there are a number of potential applications and research directions. For example, 7-bromo-N-methyl-1,3-benzoxazol-2-amine could be used to develop new drugs, as it has been shown to be an effective inhibitor of certain enzymes and proteins. Additionally, 7-bromo-N-methyl-1,3-benzoxazol-2-amine could be used to study the biochemical and physiological effects of other compounds, as it has been shown to affect the structure of DNA. Furthermore, 7-bromo-N-methyl-1,3-benzoxazol-2-amine could be used to develop new materials for industrial applications, as it has been used as a tool for the synthesis of a variety of compounds. Finally, 7-bromo-N-methyl-1,3-benzoxazol-2-amine could be used to explore new ways of synthesizing other organic compounds, as it has been used in a variety of organic synthesis reactions.

Synthesis Methods

7-bromo-N-methyl-1,3-benzoxazol-2-amine is synthesized by a variety of methods, including the nucleophilic substitution of a bromine atom for a hydrogen atom on a benzoxazol-2-amine molecule. This reaction is typically performed in aqueous solution and can be catalyzed by a variety of reagents, such as sodium hydroxide or potassium iodide. In some cases, the reaction can be carried out in the presence of a strong base, such as sodium hydroxide, to increase the rate of the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-bromo-N-methyl-1,3-benzoxazol-2-amine can be achieved through a two-step reaction pathway. The first step involves the bromination of 2-aminophenol to form 7-bromo-1,3-benzoxazol-2-amine. The second step involves the N-methylation of 7-bromo-1,3-benzoxazol-2-amine using methyl iodide.", "Starting Materials": [ "2-aminophenol", "bromine", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Bromination of 2-aminophenol", "1. Dissolve 2-aminophenol in a mixture of water and ethanol.", "2. Add sodium hydroxide to the mixture to adjust the pH to 9-10.", "3. Add bromine dropwise to the mixture with stirring until the solution turns yellow.", "4. Continue stirring for 30 minutes at room temperature.", "5. Filter the yellow solid and wash with water to obtain 7-bromo-1,3-benzoxazol-2-amine.", "Step 2: N-methylation of 7-bromo-1,3-benzoxazol-2-amine", "1. Dissolve 7-bromo-1,3-benzoxazol-2-amine in dry acetone.", "2. Add methyl iodide to the mixture and stir for 24 hours at room temperature.", "3. Filter the solid and wash with water to obtain 7-bromo-N-methyl-1,3-benzoxazol-2-amine." ] }

CAS RN

1267215-00-8

Product Name

7-bromo-N-methyl-1,3-benzoxazol-2-amine

Molecular Formula

C8H7BrN2O

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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